1H-Pyrrol-3(2H)-one

Catalog No.
S3479284
CAS No.
5860-48-0
M.F
C4H5NO
M. Wt
83.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrol-3(2H)-one

CAS Number

5860-48-0

Product Name

1H-Pyrrol-3(2H)-one

IUPAC Name

1,2-dihydropyrrol-3-one

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-2,5H,3H2

InChI Key

HMXQIFUGFZEJEO-UHFFFAOYSA-N

SMILES

C1C(=O)C=CN1

Canonical SMILES

C1C(=O)C=CN1

1H-Pyrrol-3(2H)-one is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and a carbonyl group. Its structure can be described as a pyrrole derivative where the nitrogen atom is part of the ring, and the carbonyl group is positioned at the 3rd carbon of the ring. This compound exhibits a wide range of chemical properties due to its unique structure, making it an important building block in organic synthesis and medicinal chemistry.

, including:

  • Aldol Condensation: This reaction involves the formation of β-hydroxy carbonyl compounds through the reaction of aldehydes or ketones with themselves or with other carbonyl compounds. In the context of 1H-pyrrol-3(2H)-ones, this reaction can lead to the formation of more complex structures.
  • Benzilic Acid Rearrangement: This rearrangement transforms α-hydroxy acids into α-hydroxy ketones, which can further react to form 1H-pyrrol-3(2H)-ones when combined with appropriate substrates like 2,3-diketoesters .
  • Cycloaddition Reactions: 1H-Pyrrol-3(2H)-ones can undergo cycloaddition reactions, which are valuable for synthesizing larger polycyclic structures. These reactions often involve [4+2] or [8+2] cycloadditions, leading to diverse derivatives .

1H-Pyrrol-3(2H)-ones exhibit significant biological activities, including:

  • Antimicrobial Properties: Various derivatives of 1H-pyrrol-3(2H)-one have shown efficacy against bacterial and fungal pathogens, making them potential candidates for antibiotic development.
  • Anticancer Activity: Some studies suggest that certain substituted 1H-pyrrol-3(2H)-ones can inhibit cancer cell proliferation, indicating their potential use in cancer therapy .
  • Neuroprotective Effects: Research has indicated that these compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Several methods have been developed for synthesizing 1H-pyrrol-3(2H)-ones:

  • Asymmetric Synthesis from 2,3-Diketoesters: A notable method involves a two-step process combining aldol condensation with benzilic acid rearrangement, yielding high enantiomeric excess (up to 99%) of the product .
  • Three-Component Reactions: Recent advancements have introduced efficient one-pot reactions involving 2,3-diketo esters, amines, and ketones to synthesize these compounds in a straightforward manner .
  • Cycloaddition Strategies: Cycloaddition reactions utilizing various reagents can also lead to the formation of 1H-pyrrol-3(2H)-one derivatives.

The applications of 1H-pyrrol-3(2H)-ones are diverse and include:

  • Pharmaceuticals: Due to their biological activities, they are explored as potential drugs for treating infections and cancer.
  • Agricultural Chemicals: Their antimicrobial properties make them suitable candidates for developing agrochemicals.
  • Material Science: These compounds are being investigated for their utility in creating novel materials with specific electronic or optical properties.

Interaction studies involving 1H-pyrrol-3(2H)-ones often focus on their binding affinities and mechanisms of action against biological targets. For instance:

  • Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit key enzymes involved in metabolic pathways, which is crucial for drug design .
  • Receptor Binding Studies: Investigations into how these compounds interact with specific receptors can provide insights into their therapeutic potential.

Several compounds share structural similarities with 1H-pyrrol-3(2H)-one, each exhibiting unique properties:

Compound NameStructure SimilarityNotable Properties
2-PyrrolidinoneSimilar ring structureUsed in pharmaceuticals and as solvents
4-Hydroxy-1-pyridinoneContains nitrogenExhibits antioxidant properties
5-MethylpyrroleSubstituted pyrroleKnown for its role in natural products

Uniqueness of 1H-Pyrrol-3(2H)-one

The distinct positioning of the carbonyl group at the 3rd position of the pyrrole ring gives 1H-pyrrol-3(2H)-one unique reactivity compared to its analogs. This positioning influences its biological activity and makes it a versatile intermediate in organic synthesis.

The study of pyrrole derivatives dates to the mid-19th century, when pyrrole itself was first isolated from coal tar and bone oil. Early investigations focused on its aromatic properties and reactivity, culminating in the development of foundational synthetic methods such as the Paal-Knorr synthesis, which enabled the preparation of substituted pyrroles from 1,4-diketones and ammonia. These efforts laid the groundwork for exploring more complex pyrrole-based systems, including 1H-pyrrol-3(2H)-one.

The evolution of 1H-pyrrol-3(2H)-one synthesis reflects broader trends in heterocyclic chemistry. Initial routes relied on multi-step processes involving condensation reactions, such as the cyclization of succinaldehyde with ammonia. However, these methods often suffered from low yields and limited functional group tolerance. The advent of catalytic approaches in the late 20th century marked a turning point. For example, transition metal-catalyzed reactions enabled the efficient construction of pyrrolinones from α-keto amides and alkynes. These advances not only improved accessibility to the core scaffold but also facilitated the exploration of its pharmacological potential.

Key Milestones in Pyrrole Derivative Synthesis

EraSynthetic MethodSignificance
19th CenturyIsolation of pyrrole from natural sourcesEstablished foundational aromatic chemistry
Early 20thPaal-Knorr synthesisEnabled scalable pyrrole derivatives
Late 20thTransition metal catalysisImproved efficiency and diversity
21st CenturyMulticomponent reactionsStreamlined access to functionalized variants

Modern synthetic strategies emphasize sustainability and precision. Green chemistry principles, such as solvent-free conditions and microwave-assisted reactions, have been applied to pyrrolinone synthesis, reducing waste and energy consumption. Additionally, one-pot methodologies, like the trifluoroacetic acid-mediated three-component reaction of 2,3-diketo esters, amines, and ketones, allow rapid assembly of diverse 1H-pyrrol-3(2H)-one derivatives. These innovations underscore the scaffold’s adaptability to evolving synthetic paradigms.

Role of 1H-Pyrrol-3(2H)-one as a Privileged Scaffold in Medicinal Chemistry

The term “privileged scaffold” denotes molecular frameworks capable of binding multiple biological targets. 1H-Pyrrol-3(2H)-one exemplifies this concept due to its structural rigidity, hydrogen-bonding capacity, and compatibility with bioisosteric replacement. Its planar aromatic system and ketone group enable interactions with enzymatic active sites, while substituents at the 2-, 4-, and 5-positions modulate selectivity and potency.

Anticancer Applications

1H-Pyrrol-3(2H)-one derivatives have shown promise as tubulin polymerization inhibitors, a mechanism critical for anticancer activity. For instance, 3-aroyl-1-arylpyrrole derivatives disrupt microtubule dynamics by binding to the colchicine site, effectively suppressing proliferation in multidrug-resistant cancer cell lines. The scaffold’s ability to maintain planar geometry while accommodating bulky substituents enhances its affinity for hydrophobic binding pockets, a feature exploited in kinase inhibitor design.

Enzyme Inhibition and Peptidomimetics

The scaffold’s hydrogen-bonding profile mimics peptide backbones, making it ideal for peptidomimetic applications. 3,5-Linked polypyrrolinones adopt extended conformations that replicate β-strand and β-sheet structures, enabling inhibition of proteases like renin and matrix metalloproteinases. This mimicry extends to disrupting protein-protein interactions, as seen in compounds targeting the Hedgehog signaling pathway, where pyrrolinones reduce luciferase activity in cellular assays.

Representative Medicinal Applications of 1H-Pyrrol-3(2H)-one Derivatives

ApplicationMechanism of ActionKey Structural Features
Tubulin inhibitionBinds colchicine site, blocks mitosis3-Aroyl substituents, planar core
Protease inhibitionMimics β-strand, disrupts active site3,5-Linked polypyrrolinones
Antimicrobial agentsTargets bacterial cell wall synthesisElectron-withdrawing groups at C5

Synthetic Accessibility and Diversity

The scaffold’s synthetic versatility further solidifies its medicinal relevance. Copper-catalyzed cyclizations, for example, yield alkylidene pyrrolinones with high stereocontrol, enabling the rapid generation of compound libraries. Similarly, palladium-mediated hydrogenation methods provide efficient routes to fluorinated derivatives, expanding bioavailability and metabolic stability. These advances ensure that 1H-pyrrol-3(2H)-one remains at the forefront of rational drug design.

XLogP3

0.1

Wikipedia

1,2-Dihydro-3H-pyrrol-3-one

Dates

Modify: 2023-07-26

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